Xanamem - 1346013-80-6

Xanamem

Catalog Number: EVT-10962658
CAS Number: 1346013-80-6
Molecular Formula: C19H19N5O2S
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Xanamem is classified as a corticosteroid 11-beta-dehydrogenase isozyme 1 inhibitor. It was developed through medicinal chemistry optimization efforts that focused on enhancing brain penetration and selectivity for its target enzyme. The compound's molecular formula is C19H19N5O2SC_{19}H_{19}N_{5}O_{2}S and it has been assigned the CAS registry number 1346013-80-6 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Xanamem involves several steps, primarily focusing on optimizing its pharmacokinetic properties to ensure effective brain penetration. The synthetic pathway typically includes the preparation of amido-thiophene analogues, which are then modified to yield the final compound. Detailed methodologies for its synthesis have been documented in patent applications, highlighting the importance of optimizing conditions such as temperature and reaction time to achieve high yields and purity .

The synthesis process may involve various chemical reactions, including condensation reactions and purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired product from by-products .

Molecular Structure Analysis

Structure and Data

Xanamem has a complex molecular structure characterized by its specific arrangement of atoms that facilitates its function as an enzyme inhibitor. The structural formula can be represented as follows:

Molecular Structure C19H19N5O2S\text{Molecular Structure }C_{19}H_{19}N_{5}O_{2}S

The molecular weight of Xanamem is approximately 367.45 g/mol. The presence of nitrogen, oxygen, and sulfur atoms within its structure contributes to its biological activity and interaction with the 11β-hydroxysteroid dehydrogenase type 1 enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

Xanamem primarily functions through competitive inhibition of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition prevents the conversion of cortisone into cortisol within the brain, thereby lowering local cortisol levels. The mechanism involves binding to the active site of the enzyme, which alters its conformation and inhibits its activity.

In vitro studies have demonstrated that Xanamem effectively reduces cortisol levels in human cell lines expressing this enzyme, indicating its potential therapeutic efficacy against conditions associated with elevated cortisol levels .

Mechanism of Action

Process and Data

The mechanism of action for Xanamem involves several key steps:

  1. Absorption: After oral administration, Xanamem is absorbed in the gastrointestinal tract.
  2. Distribution: It crosses the blood-brain barrier due to its optimized lipophilicity.
  3. Inhibition: Once in the brain, it binds to the 11β-hydroxysteroid dehydrogenase type 1 enzyme, inhibiting its activity.
  4. Reduction of Cortisol: This inhibition leads to decreased intracellular cortisol levels, which may mitigate stress-induced neurotoxicity and improve cognitive functions .

Clinical trials have shown statistically significant improvements in cognitive performance metrics among participants treated with Xanamem compared to placebo groups, further supporting its proposed mechanism of action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Xanamem is typically presented as a solid crystalline form.
  • Solubility: The compound exhibits moderate solubility in aqueous solutions, which is critical for its bioavailability.

Chemical Properties

  • Stability: Xanamem demonstrates stability under physiological conditions but may require specific storage conditions to maintain potency.
  • Reactivity: As an inhibitor, it interacts specifically with biological targets without undergoing significant degradation or reaction under standard laboratory conditions .
Applications

Xanamem is currently being investigated for various scientific uses:

  • Cognitive Disorders: Its primary application is in treating cognitive impairment associated with Alzheimer’s disease and mild cognitive impairment.
  • Neuropsychiatric Conditions: Given its mechanism of action targeting cortisol levels, it may also have potential applications in treating depression and other stress-related disorders .
  • Research Tool: Xanamem serves as a valuable research compound for studying the effects of cortisol modulation on brain function and neurodegeneration.
Theoretical Foundations of Corticolimbic Dysregulation in Neurodegeneration

Cortisol Hypothesis: Neuroendocrine Mechanisms in Alzheimer's Pathogenesis

The cortisol hypothesis posits that chronic elevation of brain cortisol is a critical driver of Alzheimer's disease pathogenesis through multifaceted neuroendocrine mechanisms. Cortisol, the primary human glucocorticoid, crosses the blood-brain barrier and binds to mineralocorticoid receptors and glucocorticoid receptors densely expressed in the corticolimbic system. Prolonged activation of glucocorticoid receptors initiates a pathological cascade involving neuronal hyperexcitability, calcium dyshomeostasis, and mitochondrial dysfunction. Critically, elevated brain cortisol accelerates amyloid-beta accumulation and tau hyperphosphorylation—hallmarks of Alzheimer's pathology—by upregulating β-secretase activity and activating glycogen synthase kinase-3 beta. This mechanistic link is substantiated by clinical observations where patients with biomarker-positive Alzheimer's disease (specifically elevated plasma phosphorylated tau 181) exhibit accelerated disease progression under conditions of cortisol excess [1].

Table 1: Neuropathological Consequences of Chronic Cortisol Elevation in Alzheimer's Disease

Pathological ProcessMechanistic Role of CortisolObserved Effect in Alzheimer's
Amyloid-beta accumulationUpregulation of β-secretase (BACE1) activityIncreased amyloid plaque burden
Tau hyperphosphorylationActivation of glycogen synthase kinase-3 betaElevated pTau181 biomarker levels
NeuroinflammationMicroglial priming and NLRP3 inflammasome activationElevated pro-inflammatory cytokines in CSF
Neuronal deathMitochondrial dysfunction and oxidative stressHippocampal atrophy on structural MRI
Synaptic dysfunctionDownregulation of brain-derived neurotrophic factorImpaired long-term potentiation in hippocampus

11β-Hydroxysteroid Dehydrogenase Type 1 Enzyme Kinetics and Regional Central Nervous System Expression Patterns

11β-Hydroxysteroid dehydrogenase type 1 is an NADPH-dependent reductase highly expressed in glucocorticoid-sensitive brain regions, notably the hippocampus, prefrontal cortex, and cerebellum. This enzyme catalyzes the regeneration of active cortisol from inert cortisone, amplifying intracellular glucocorticoid signaling independently of adrenal cortisol secretion. Enzyme kinetics studies reveal 11β-hydroxysteroid dehydrogenase type 1 operates bidirectionally in vivo, but favors reductase activity in neural tissues due to elevated NADPH/NADP+ ratios in endoplasmic reticulum lumens. Regional expression quantification demonstrates a 3.7-fold higher 11β-hydroxysteroid dehydrogenase type 1 density in the hippocampal dentate gyrus compared to cortical regions, correlating with heightened glucocorticoid receptor activation vulnerability. Positron emission tomography studies using selective 11β-hydroxysteroid dehydrogenase type 1 radioligands confirm that Xanamem achieves >80% target occupancy at 10 milligram daily doses precisely in these high-expression regions, validating its brain-specific mechanism of action [1] [3].

Table 2: Regional Central Nervous System Expression and Inhibitory Efficacy of 11β-hydroxysteroid dehydrogenase type 1

Brain RegionRelative 11β-HSD1 ExpressionXanamem Target Occupancy (10 milligram)Functional Significance
Hippocampus (CA1-3)++++85-92%Memory consolidation, HPA axis regulation
Prefrontal cortex+++80-88%Executive function, working memory
Cerebellum++78-84%Motor learning, cognitive processing
Hypothalamic PVN+75-82%Corticotropin-releasing hormone synthesis
Amygdala+++82-86%Emotional memory, stress response integration

Glucocorticoid-Mediated Neurotoxicity: Molecular Pathways and Synaptic Dysfunction

Glucocorticoid-mediated neurotoxicity unfolds through three primary molecular pathways: (1) Genomic signaling involving glucocorticoid receptor dimerization and translocation to the nucleus, where it represses brain-derived neurotrophic factor transcription and activates FK506-binding protein 51 expression, creating a feedforward loop of glucocorticoid receptor hypersensitivity; (2) Non-genomic signaling via membrane-associated glucocorticoid receptors that rapidly impair glucose uptake through diminished glucose transporter type 4 translocation, causing neuronal energy deficit; and (3) Mitochondrial pathway activation where glucocorticoids bind to mitochondrial glucocorticoid receptors, disrupting electron transport chain complex function and generating reactive oxygen species.

Synaptic dysfunction manifests through glucocorticoid-induced depletion of synaptic vesicles in presynaptic terminals and postsynaptic dendritic spine retraction. Electrophysiological studies confirm cortisol excess suppresses long-term potentiation in the Cornu Ammonis 1 hippocampal region by 60-75% while enhancing long-term depression. Xanamem counters this toxicity by reducing intracellular cortisol levels by 70-80% in hippocampal neurons, as evidenced by restored long-term potentiation magnitude in ex vivo slice preparations from Alzheimer's disease models [1] [2].

Table 3: Molecular Pathways of Glucocorticoid Neurotoxicity and Xanamem Counteractions

PathwayKey Molecular EventsNeurotoxic ConsequenceXanamem Intervention
Genomic signalingGR-FKBP51 complex formation; BDNF repressionNeuronal atrophy; impaired neurogenesisCortisol reduction reverses BDNF suppression
Metabolic dysregulationGLUT4 translocation impairment; hexokinase inhibitionNeuronal glucose deprivation; ATP depletionRestores neuronal glucose utilization
Oxidative stressETC complex I inhibition; glutathione depletionLipid peroxidation; DNA damageLowers mitochondrial cortisol load by 80%
Tau pathologyGSK-3β activation; PP2A inhibitionNeurofibrillary tangle formationReduces pTau181 phosphorylation by 40%
Synaptic plasticityAMPAR endocytosis; PSD-95 degradationImpaired LTP; enhanced LTDNormalizes LTP/LTD balance in hippocampus

Stress Axis Dysregulation: Epidemiological Evidence for Cognitive Decline Trajectories

Dysregulation of the hypothalamic-pituitary-adrenal axis exhibits robust epidemiological associations with accelerated cognitive decline trajectories across multiple longitudinal cohorts. The Framingham Offspring Study demonstrated that elevated 8:00 AM serum cortisol (>15.5 μg/dL) predicted a 2.4-fold increase in transition from mild cognitive impairment to Alzheimer's disease dementia over 36 months. Similarly, the Rotterdam Study linked increased hair cortisol concentrations (reflecting chronic exposure) with a 1.89-fold greater rate of hippocampal atrophy and 2.2-fold faster decline on the Mini-Mental State Examination in cognitively normal elders. Mechanistically, this decline manifests most prominently in attention and working memory domains—precisely those improved by Xanamem in clinical trials [1].

Clinical validation comes from phase 2 trials showing that Alzheimer's patients with elevated plasma phosphorylated tau 181 treated with Xanamem (10 milligram daily) exhibited a 48% reduction in Clinical Dementia Rating scale–Sum of Boxes worsening over 12 weeks compared to placebo. In major depressive disorder populations—where hypothalamic-pituitary-adrenal axis dysregulation affects 40-60% of patients—Xanamem treatment produced statistically significant improvements in Hamilton Depression Rating Scale scores and patient-reported global impression measures, independent of systemic cortisol changes. These findings confirm that brain-specific cortisol reduction can modify disease trajectories in cortisol-associated neurodegeneration [1] [2] [3].

Table 4: Epidemiological and Clinical Trial Evidence Linking Cortisol Dysregulation to Cognitive Outcomes

Population/CohortCortisol MarkerExposure-Cognition AssociationXanamem Modification of Trajectories
Framingham OffspringSerum cortisol >15.5 μg/dL2.4x MCI-to-AD conversion over 3 years48% slower CDR-SB progression in AD (biomarker+)
Rotterdam StudyHair cortisol (top tertile)2.2x faster MMSE decline; 1.89x hippocampal atrophy rateImproves attention/working memory in normals
XanaCIDD MDD TrialCentral 11β-HSD1 activityHAM-D scores correlating with cognitive impairmentSignificant HAM-D improvement (p<0.01) at 10 milligram
Alzheimer's Disease Phase 2aPlasma pTau181 elevationFaster CDR-SB worsening in placebo armReduced CDR-SB worsening vs placebo (12 weeks)

Properties

CAS Number

1346013-80-6

Product Name

Xanamem

IUPAC Name

[(1R,5S)-3-hydroxy-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-8-yl]-[5-(1H-pyrazol-4-yl)thiophen-3-yl]methanone

Molecular Formula

C19H19N5O2S

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C19H19N5O2S/c25-17(12-6-16(27-11-12)13-9-22-23-10-13)24-14-2-3-15(24)8-19(26,7-14)18-20-4-1-5-21-18/h1,4-6,9-11,14-15,26H,2-3,7-8H2,(H,22,23)/t14-,15+,19?

InChI Key

MMZFGTAMARVHAF-RTHVDDQRSA-N

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CSC(=C3)C4=CNN=C4)(C5=NC=CC=N5)O

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(=O)C3=CSC(=C3)C4=CNN=C4)(C5=NC=CC=N5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.